4-Bromo-5-phenylthiazole

Physicochemical Properties ADME Prediction Medicinal Chemistry

4-Bromo-5-phenylthiazole is a heterocyclic organic compound with the molecular formula C9H6BrNS and a molecular weight of 240.12 g/mol. It serves as a key intermediate in the synthesis of more complex molecules, particularly due to the reactivity of the bromine atom at the 4-position of the thiazole ring, which facilitates its use in various palladium-catalyzed cross-coupling reactions.

Molecular Formula C9H6BrNS
Molecular Weight 240.12 g/mol
Cat. No. B12963737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-phenylthiazole
Molecular FormulaC9H6BrNS
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=CS2)Br
InChIInChI=1S/C9H6BrNS/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H
InChIKeyJYYNRMYJOLQVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-phenylthiazole (CAS 1264037-93-5) for Medicinal Chemistry and Cross-Coupling Research


4-Bromo-5-phenylthiazole is a heterocyclic organic compound with the molecular formula C9H6BrNS and a molecular weight of 240.12 g/mol . It serves as a key intermediate in the synthesis of more complex molecules, particularly due to the reactivity of the bromine atom at the 4-position of the thiazole ring, which facilitates its use in various palladium-catalyzed cross-coupling reactions [1]. The compound's structure places it within the broader class of phenylthiazoles, a privileged scaffold in drug discovery known for a wide range of potential biological activities [2].

Why Substituting 4-Bromo-5-phenylthiazole with Its Regioisomers or Halogen Analogs Can Derail a Synthetic or Biological Project


The specific position of the bromine atom on the thiazole ring is the primary driver of this compound's utility and cannot be assumed to be interchangeable with its regioisomers or halogen-substituted analogs. The electronic and steric properties of the 4-position bromine directly influence the compound's reactivity in cross-coupling reactions and its predicted physicochemical properties [1]. For instance, a change in the halogen substitution pattern from the 4-position to the 2-position results in a different predicted LogP value (3.572 vs. 3.6 for 2-bromo-5-phenylthiazole), which can impact molecular properties such as solubility and membrane permeability . These variations are non-trivial and can lead to divergent outcomes in both synthetic yields and biological assay results. Assuming a generic substitution without empirical evidence poses a significant risk to research reproducibility and project timelines.

Quantitative Differentiation of 4-Bromo-5-phenylthiazole: A Comparative Evidence Guide for Scientific Procurement


Comparing Predicted Lipophilicity (LogP) of 4-Bromo-5-phenylthiazole to its 2-Bromo Regioisomer

The predicted lipophilicity of 4-Bromo-5-phenylthiazole, as indicated by its calculated partition coefficient (LogP), is a key differentiator from its close structural analog, 2-Bromo-5-phenylthiazole. This property is a primary determinant of a molecule's solubility, permeability, and overall ADME profile. The target compound, 4-Bromo-5-phenylthiazole, has a predicted LogP of 3.572 . In contrast, its regioisomer, 2-Bromo-5-phenylthiazole, has a reported predicted XLogP value of 3.6 [1]. This difference, while small, is quantifiable and can influence the behavior of final compounds in biological systems. No head-to-head experimental data for the two compounds in the same assay was identified.

Physicochemical Properties ADME Prediction Medicinal Chemistry

Synthetic Utility: The 4-Bromo Substituent as a Reactive Handle in Suzuki-Miyaura Cross-Coupling Reactions

The presence of a bromine atom at the 4-position of the thiazole ring confers a well-established reactivity profile for cross-coupling reactions. A study on the regioselective Suzuki coupling of 3,5-dihalo-4-phenylisothiazoles, a closely related system, demonstrates that the 4-bromo substituent is an effective partner for palladium-catalyzed coupling with boronic acids [1]. The method allows for the selective introduction of aryl, heteroaryl, and vinyl groups. While specific, quantitative yields for 4-Bromo-5-phenylthiazole itself were not identified in the non-prohibited literature, this class-level evidence establishes its potential as a versatile building block for library synthesis. In contrast, the 2-bromo regioisomer would exhibit different reactivity due to altered electronic and steric environments.

Organic Synthesis Cross-Coupling Building Blocks

Antibacterial Potential: Comparative MIC Activity of a 4-Bromophenylthiazole Derivative Against MRSA

While direct antibacterial data for the parent 4-Bromo-5-phenylthiazole is unavailable from non-prohibited sources, data for a closely related derivative highlights the promise of the 4-bromophenylthiazole scaffold. In a study evaluating thiazole compounds against Methicillin-Resistant Staphylococcus aureus (MRSA, ATCC 43300), a lead compound (a 4-bromophenylthiazole derivative) demonstrated a Minimum Inhibitory Concentration (MIC) of 1.3 μg/mL [1]. Another analogue in the same study showed an MIC of 1.4 μg/mL. This provides a class-level benchmark for the potential potency of this structural class against a clinically significant drug-resistant pathogen.

Antibacterial MRSA SAR

Kinase Inhibition: Inferred Potency of a 4-Bromophenylthiazole Derivative Against FabH

The 4-bromophenylthiazole motif is a key component of several potent FabH inhibitors. A study reported the synthesis and evaluation of various thiazole derivatives, including those with a 4-(4-bromophenyl)thiazol-2-amine core, as inhibitors of E. coli FabH [1]. While the exact IC50 of 4-Bromo-5-phenylthiazole is not reported, the class of compounds exhibited IC50 values ranging from 5.8 μM to 48.1 μM. Compound 5f, which contains the 4-bromophenyl moiety, was identified as having the best inhibitory activity in the series. This provides strong, class-level evidence that the 4-bromophenylthiazole substructure is favorable for binding to this antibacterial target.

Enzyme Inhibition FabH Antibacterial

Optimal Scientific and Industrial Application Scenarios for 4-Bromo-5-phenylthiazole


A Strategic Building Block for Diversity-Oriented Synthesis in Medicinal Chemistry

Given its established potential for cross-coupling reactivity [1], 4-Bromo-5-phenylthiazole is ideally suited as a core building block in diversity-oriented synthesis. Medicinal chemists can leverage the bromine atom at the 4-position as a reliable handle for Suzuki-Miyaura or other palladium-catalyzed reactions to rapidly generate libraries of novel phenylthiazole analogs for biological screening. This application is particularly relevant for hit-to-lead optimization campaigns targeting kinases (e.g., FabH [2]) or other protein targets where the phenylthiazole scaffold has shown promise.

A Starting Material for the Synthesis of MRSA-Directed Antibacterial Agents

The demonstrated antibacterial activity of 4-bromophenylthiazole derivatives against drug-resistant pathogens like MRSA [3] positions 4-Bromo-5-phenylthiazole as a key intermediate for the synthesis of novel antibacterial agents. Researchers in the field of infectious disease can utilize this compound to explore structure-activity relationships (SAR) around the phenylthiazole core, with the goal of developing new therapies to combat antimicrobial resistance.

An Intermediate for the Synthesis of DGAT1 Inhibitors and Related Metabolic Disorder Targets

The 5-phenylthiazole scaffold is a known pharmacophore for the inhibition of diacylglycerol acyltransferase 1 (DGAT1), an enzyme target for obesity and related metabolic disorders [4]. 4-Bromo-5-phenylthiazole provides a functionalized entry point to this scaffold. It can be used to synthesize and explore the SAR of novel DGAT1 inhibitors, as studies have shown that compounds in this series can achieve nanomolar IC50 values and demonstrate promising in vivo efficacy in animal models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-phenylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.